3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL
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Overview
Description
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is a complex organic compound that features a benzo-dioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo-dioxin derivatives and aminopropanol-containing molecules. Examples include:
- 1,3-Benzodioxole
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine derivatives
Uniqueness
What sets 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL apart is its unique combination of the benzo-dioxin ring and the aminopropanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2/t9-/m1/s1 |
InChI Key |
GSARZDODCJYUSI-SECBINFHSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H](CCO)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)N |
Origin of Product |
United States |
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